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Compound of Interest

Compound Name: Benzamide Derivative 1

Cat. No.: B10833056 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of the benzamide derivative, Entinostat (also known as MS-275). Entinostat is a

potent and selective inhibitor of Class I histone deacetylases (HDACs) and serves as a

representative example for this class of compounds. The data and protocols presented herein

are essential for researchers involved in the discovery, development, and formulation of

benzamide derivatives.

Quantitative Physicochemical Data
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. A summary of the key quantitative data for

Entinostat is provided in the table below for easy reference and comparison.
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Property Value Unit

Molecular Formula C₂₁H₂₀N₄O₃ -

Molecular Weight 376.41 g/mol

Melting Point 205-208 °C

pKa (primary amine) 5.8 (predicted) -

logP 2.8 (predicted) -

Aqueous Solubility <0.1 mg/mL

Experimental Protocols
The following sections detail the standard methodologies for determining the key

physicochemical properties of benzamide derivatives like Entinostat.

Melting Point Determination
The melting point is a crucial indicator of a compound's purity and identity.

Methodology: Capillary Melting Point Method

Sample Preparation: A small, finely powdered sample of the benzamide derivative is packed

into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is ramped up quickly to about 15-20 °C below the expected melting point, and

then the heating rate is slowed to 1-2 °C per minute.

Data Recording: The temperature at which the substance first begins to melt (onset) and the

temperature at which the substance is completely liquid (clear point) are recorded as the

melting range.

Solubility Determination
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Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.

Methodology: Shake-Flask Method (Equilibrium Solubility)

Sample Preparation: An excess amount of the benzamide derivative is added to a known

volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline)

in a sealed, clear container.

Equilibration: The container is agitated in a temperature-controlled shaker bath (typically at

25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is

reached.

Sample Processing: After equilibration, the suspension is allowed to settle. An aliquot of the

supernatant is carefully removed and filtered through a 0.22 µm filter to remove any

undissolved solid.

Quantification: The concentration of the dissolved compound in the filtrate is determined

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

pKa Determination
The acid dissociation constant (pKa) is vital for predicting a compound's ionization state at

different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

Sample Preparation: A precise amount of the benzamide derivative is dissolved in a suitable

solvent mixture (e.g., water-methanol) to ensure complete dissolution.

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are

used.

Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or

a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the

titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined

from the inflection point of the curve, often calculated using the first or second derivative of

the titration data.

LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

System Preparation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are pre-

saturated with each other by mixing and then separating the two phases.

Procedure: A known amount of the benzamide derivative is dissolved in one of the phases

(typically the one in which it is more soluble). This solution is then combined with the other

phase in a sealed container.

Equilibration: The container is agitated for a sufficient time to allow the compound to partition

between the two phases until equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol

and aqueous layers.

Quantification: The concentration of the compound in each phase is determined using a

suitable analytical technique, such as HPLC-UV or LC-MS.

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of

the compound in the octanol phase to its concentration in the aqueous phase: LogP =

log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological pathways and

experimental processes. The following diagrams have been generated using Graphviz (DOT

language) and adhere to the specified design constraints.
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Caption: Dopamine D2 receptor signaling pathway, antagonized by a benzamide derivative.
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Caption: Experimental workflow for physicochemical characterization of a novel benzamide

derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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